molecular formula C16H10ClNO5 B2466938 2-(5-Chloro-2-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 690967-38-5

2-(5-Chloro-2-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No.: B2466938
CAS No.: 690967-38-5
M. Wt: 331.71
InChI Key: YBQQHQBIVPEHNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate phenyl precursor. The chloro and methoxy groups could be introduced via electrophilic aromatic substitution reactions . The isoindoline and carboxylic acid functionalities could be introduced through a series of reactions including condensation, cyclization, and oxidation .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl and isoindoline groups), a carboxylic acid group, and heteroatoms (oxygen in the methoxy and dioxo groups, and chlorine). These features could influence the compound’s physical and chemical properties, such as its polarity, solubility, and reactivity .


Chemical Reactions Analysis

The compound could participate in various chemical reactions. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation. The aromatic rings could participate in electrophilic aromatic substitution reactions, given the right conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic. The compound is likely to be solid at room temperature .

Scientific Research Applications

Synthesis and Antioxidant Activity

A study focused on synthesizing novel derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, including compounds with various substituents like chloro, hydroxyl, isopropyl, and more. These compounds displayed potent antioxidant activities, with some showing higher activity than ascorbic acid. The structure of one of the derivatives, 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide, was confirmed through X-ray diffraction analysis (Tumosienė et al., 2019).

Polymer Synthesis and Properties

Another study involved the synthesis of two dicarboxylic acids, including 2,2'-(((4-hydroxyphenyl) methylene) bis (3-Bromo-4,1- phenylene)) bis (1,3 dioxoisoindoline 5 carboxylic acid). These acids were used to create new poly(ester-imide) polymers. These polymers showed excellent solubility in polar aprotic solutions and high thermal stability, with a weight loss temperature of around 700 to 800°C (Kamel et al., 2019).

Heat-Resistant Polymers

A third research effort synthesized unsaturated polyamide–imides using the diacid chloride of 2-(3-carboxy vinyl)phenyl-1,3-dioxoisoindoline-5-carboxylic acid. These polymers were found to be soluble in highly polar solvents and exhibited high thermal stability. They also underwent crosslinking reactions when heated, which improved their solubility and thermal properties (Maiti & Ray, 1983).

Haptens for Organophosphate Pesticides

In another study, derivatives related to 2-(5-chloro-2-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid were synthesized for the production of antibodies to organophosphate pesticides. These hapten-protein conjugates were used as antigens to produce polyclonal sera against various classes of organophosphate pesticides, demonstrating high specificity (ten Hoeve et al., 1997).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use in biological systems, its activity would depend on its interactions with biological molecules. The presence of the carboxylic acid group could allow for hydrogen bonding with biological targets .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety measures. Based on its structure, it could potentially be irritating to the skin and eyes, and harmful if swallowed or inhaled .

Future Directions

The potential applications of this compound would depend on its properties and reactivity. It could be of interest in fields such as medicinal chemistry, where it could serve as a precursor for the synthesis of new drugs, or materials science, where it could be used in the development of new materials .

Properties

IUPAC Name

2-(5-chloro-2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO5/c1-23-13-5-3-9(17)7-12(13)18-14(19)10-4-2-8(16(21)22)6-11(10)15(18)20/h2-7H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQQHQBIVPEHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.